tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-6-9-4-5-11(15)10(14)8-9/h9-10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKTVHXBRKASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CCC(=O)C1C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo compound with tert-butyl chloroformate in the presence of a base . The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used in the study of enzyme interactions and protein binding due to its ability to mimic certain biological structures .
Medicine: In medicine, this compound may be investigated for its potential therapeutic properties. Its unique structure could make it a candidate for drug development .
Industry: In industry, this compound may be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Chemical Identity :
Key Characteristics :
- The bicyclic framework provides rigidity, making it a valuable scaffold in drug design for mimicking peptide conformations or targeting enzymes/receptors.
- The tert-butyl group enhances steric protection of the carbamate, improving stability against hydrolysis and metabolic degradation .
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes critical differences among bicyclo[3.3.1]nonane derivatives:
Stability and Reactivity :
Comparative Data Table: Key Properties
| Property | Target Compound | 8-Amino Analog | 8-Hydroxy Analog | 9-Oxo-3-Aza Variant | 7,7-Difluoro Analog |
|---|---|---|---|---|---|
| Water Solubility (mg/mL) | 0.12 | 0.25 | 1.10 | 0.15 | 0.08 |
| LogP | 2.3 | 1.8 | 1.5 | 2.5 | 3.1 |
| Melting Point (°C) | 98–100 | 105–107 | 85–87 | 110–112 | 120–122 |
| Enzymatic Stability (t₁/₂) | >24 h | 18 h | 12 h | >24 h | 30 h |
Biological Activity
Tert-butyl 8-oxo-2-azabicyclo[3.3.1]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound this compound can be characterized by its molecular formula and a molecular weight of approximately 239.31 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of Class I PI3-kinase enzymes, which are implicated in various cancers. Inhibition of these enzymes can lead to reduced cellular proliferation associated with tumorigenesis .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, potentially effective against certain bacterial strains, although specific data on its efficacy against particular pathogens is still limited.
- Cytotoxic Effects : In vitro studies have indicated that this compound may induce cytotoxicity in various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological implications of similar compounds within the bicyclic class:
- Anticancer Activity : A study published in Journal of Medicinal Chemistry highlighted a related bicyclic compound that demonstrated significant cytotoxic effects against human cancer cell lines with IC50 values indicating potent activity .
- Enzyme Interaction : Research involving enzyme assays revealed that derivatives of bicyclic compounds can selectively inhibit PI3K pathways, leading to decreased proliferation in cancer models .
Q & A
Q. Optimization :
- Temperature : Maintain ≤0°C during cyclization to avoid side reactions.
- Catalysts : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Basic: Which analytical techniques are most effective for confirming the structure of this compound?
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis (e.g., R-factor = 0.050) validates bond lengths and angles, critical for resolving conformational isomers .
Basic: What safety protocols are essential when handling this compound in the lab?
- PPE : Use nitrile gloves, chemical-resistant suits, and FFP3 respirators to prevent inhalation/dermal exposure .
- Spill Management : Absorb spills with vermiculite and dispose as hazardous waste (CAS 1194376-44-7) .
- Toxicity : Moderate acute toxicity (LD₅₀ ~500 mg/kg in rodents); avoid prolonged exposure .
Advanced: How can stereochemical inconsistencies in synthesized batches be resolved?
- Chiral HPLC : Use a Chiralpak AD-H column (hexane/IPA) to separate enantiomers.
- VCD Spectroscopy : Compare experimental vibrational circular dichroism with DFT-calculated spectra to assign absolute configurations .
- Crystallographic Refinement : Leverage SHELXL for high-precision refinement of disordered regions in X-ray data .
Advanced: What strategies are used to study structure-activity relationships (SAR) for this compound’s enzyme inhibition?
Functional Group Modifications : Replace the 8-oxo group with hydroxyl or amine moieties to assess binding affinity changes (e.g., Ki shifts from 10 nM to 1 µM) .
Enzymatic Assays : Test against N-acylethanolamine-hydrolyzing acid amidase (NAAA) using fluorogenic substrates (λₑₓ/λₑₘ = 340/450 nm) .
MD Simulations : Model ligand-receptor interactions (e.g., AutoDock Vina) to predict binding poses and guide synthetic efforts .
Advanced: How should contradictory data in biological assays (e.g., IC₅₀ variability) be addressed?
- Source Identification : Check for impurities via LC-MS; even 2% impurities can skew IC₅₀ by 10-fold .
- Assay Conditions : Standardize buffer pH (7.4 ± 0.1) and temperature (37°C) to minimize variability.
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) to confirm significance across replicates .
Advanced: What derivatization methods enhance the compound’s solubility for in vivo studies?
- Salt Formation : React with HCl to generate a hydrochloride salt (solubility: 25 mg/mL in water vs. 5 mg/mL for free base) .
- PEGylation : Attach polyethylene glycol (MW 400 Da) to the tertiary amine via reductive amination .
- Prodrug Design : Introduce phosphate esters at the 8-oxo position for hydrolytic activation in physiological conditions .
Advanced: How does computational modeling aid in predicting metabolic stability?
- ADMET Prediction : Tools like SwissADME calculate topological polar surface area (TPSA < 60 Ų) and cytochrome P450 interactions (CYP3A4 substrate likelihood: 85%) .
- Metabolite ID : Use Schrödinger’s MetaSite to simulate Phase I/II metabolism, highlighting vulnerable sites (e.g., tert-butyl ester hydrolysis) .
Advanced: What are the stability limits of this compound under varying storage conditions?
- Thermal Stability : Decomposition begins at 150°C (TGA data). Store at –20°C under argon to prevent oxidation .
- pH Sensitivity : Degrades rapidly in acidic conditions (t₁/₂ = 2 hrs at pH 2) but stable at pH 7–9 for >6 months .
Advanced: How can synthetic byproducts be minimized during large-scale production?
- Flow Chemistry : Use continuous reactors (residence time = 10 min) to reduce dimerization byproducts .
- In-line Analytics : Implement FTIR probes to monitor reaction progress and terminate at 95% conversion .
- Catalyst Recycling : Immobilize Pd/C on mesoporous silica for ≥5 reaction cycles without activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
